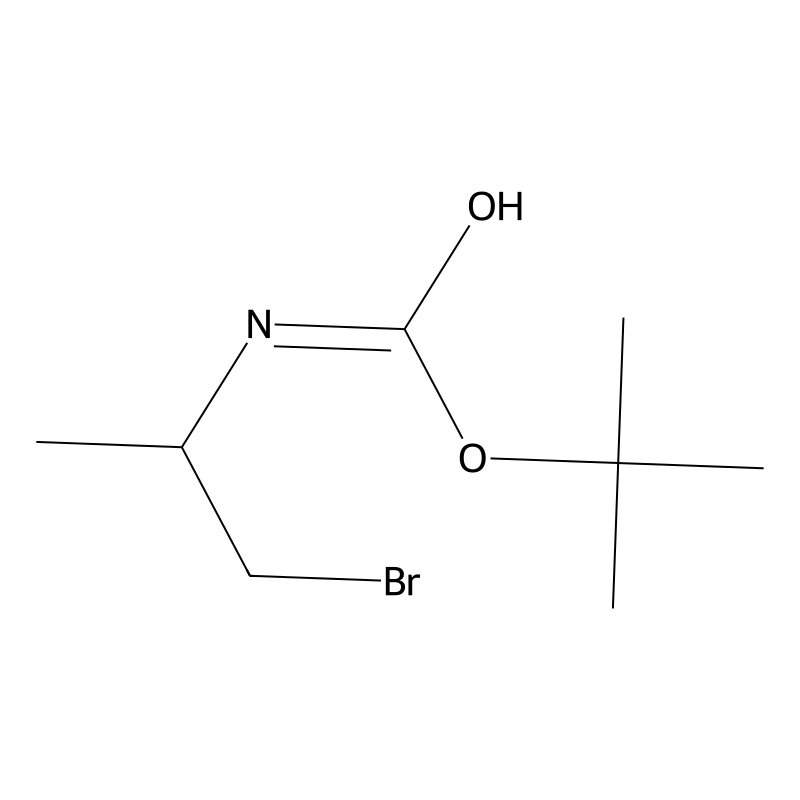Tert-butyl (1-bromopropan-2-yl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Tert-butyl (1-bromopropan-2-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 238.12 g/mol. It features a tert-butyl group, a bromopropan-2-yl moiety, and a carbamate functional group, making it a versatile compound in organic synthesis. This compound is classified under the GHS07 hazard class, indicating that it is harmful if swallowed and can cause skin irritation .
There is no documented information on the mechanism of action of Tert-butyl (1-bromopropan-2-yl)carbamate in any biological system.
- The presence of bromine suggests potential irritation to skin and eyes.
- As with most organic compounds, it's advisable to handle it with gloves and in a well-ventilated area.
Tert-butyl (1-bromopropan-2-yl)carbamate primarily undergoes substitution reactions due to the presence of the bromine atom, which serves as an effective leaving group. The compound can also participate in reduction and oxidation reactions under specific conditions.
Types of Reactions- Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides.
- Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carbamate group to an amine.
- Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to yield various products .
Tert-butyl (1-bromopropan-2-yl)carbamate is utilized in the synthesis of biologically active molecules, particularly in pharmaceutical research. Its structure allows for modifications that can enhance biological activity or target specific pathways in living organisms. The compound's pharmacokinetics and mechanism of action are influenced by environmental factors such as storage conditions; it is recommended to store it at -20°C in a dry environment to maintain stability .
Synthetic Routes
The synthesis of tert-butyl (1-bromopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromopropane under basic conditions. Common bases used include sodium hydride or potassium carbonate, which deprotonate the carbamate, facilitating nucleophilic substitution with 1-bromopropane .
Industrial Production
Industrial methods for producing this compound mirror laboratory synthesis but are optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems are employed to ensure efficiency and consistent product quality .
Tert-butyl (1-bromopropan-2-yl)carbamate has several applications across various fields:
- Organic Synthesis: Used as a protecting group for amines.
- Pharmaceutical Development: Involved in synthesizing drug candidates and intermediates for active pharmaceutical ingredients.
- Agrochemicals: Utilized in synthesizing biologically active agrochemicals.
- Specialty Chemicals Production: Employed in creating various specialty chemicals and materials .
Similar CompoundsCompound Name Structural Features Unique Aspects Tert-butyl carbamate Lacks bromine atom Less reactive; primarily used as a protecting group Tert-butyl (2-bromoethyl)carbamate Different alkyl chain length Similar protecting group properties Tert-butyl (3-bromopropyl)carbamate Different position of bromine atom Varies in reactivity based on bromine position Tert-butyl N-(3-bromopropyl)carbamate Contains a different nitrogen substituent Offers unique reactivity profiles Tert-butyl (4-bromobutyl)carbamate Longer carbon chain Alters steric hindrance and reactivity
Uniqueness
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Lacks bromine atom | Less reactive; primarily used as a protecting group |
| Tert-butyl (2-bromoethyl)carbamate | Different alkyl chain length | Similar protecting group properties |
| Tert-butyl (3-bromopropyl)carbamate | Different position of bromine atom | Varies in reactivity based on bromine position |
| Tert-butyl N-(3-bromopropyl)carbamate | Contains a different nitrogen substituent | Offers unique reactivity profiles |
| Tert-butyl (4-bromobutyl)carbamate | Longer carbon chain | Alters steric hindrance and reactivity |
Tert-butyl (1-bromopropan-2-yl)carbamate stands out due to its specific structure that combines the stability of the carbamate group with the reactivity of the bromine atom. This unique combination makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions, thereby expanding its utility in both academic research and industrial applications .








